molecular formula C21H25FN6O3 B2675323 8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione CAS No. 838887-81-3

8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione

Cat. No.: B2675323
CAS No.: 838887-81-3
M. Wt: 428.468
InChI Key: KLOVUBXRPSGNPN-UHFFFAOYSA-N
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Description

8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione is a useful research compound. Its molecular formula is C21H25FN6O3 and its molecular weight is 428.468. The purity is usually 95%.
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Biological Activity

The compound 8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione is a complex organic molecule belonging to the purine class, characterized by its unique structural features that include a piperazine moiety and a fluorinated phenyl group. These structural components suggest potential pharmacological activities, particularly within the central nervous system.

Pharmacological Properties

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in neuropharmacology. Compounds containing piperazine rings are often investigated for their effects on neurotransmitter systems. The following pharmacological activities have been associated with similar compounds:

  • Antidepressant Effects : Compounds with piperazine structures have shown efficacy as antidepressants.
  • Neuroprotective Properties : Some derivatives exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.
  • Antitumor Activity : Certain purine derivatives have demonstrated anticancer properties.

The biological activity of this compound is hypothesized to involve interactions with various neurotransmitter receptors. Initial findings suggest potential binding affinities for:

  • Dopamine Receptors : Involved in mood regulation and reward pathways.
  • Serotonin Receptors : Critical for mood and anxiety regulation.

Further research is necessary to elucidate these interactions fully.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-(4-Fluorophenyl)piperazinePiperazine ring with fluorinated phenyl groupKnown for its antidepressant effects
7-MethylxanthineMethylated purine derivativeExhibits stimulant properties
AripiprazoleAtypical antipsychotic with piperazineUnique partial agonist activity at dopamine receptors
8-HydroxyquinolineHydroxy-substituted quinolineKnown for its neuroprotective effects

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds. For instance, research on derivatives containing piperidine and oxadiazole cores has shown promising results in antibacterial activity and enzyme inhibition. Notably, compounds were evaluated for:

  • Antibacterial Activity : Demonstrated moderate to strong activity against various bacterial strains.
  • Enzyme Inhibition : Significant inhibition of acetylcholinesterase (AChE) was noted, which is crucial for treating neurodegenerative diseases.

Example Study Results

In a study evaluating various derivatives:

  • Compounds showed IC50 values ranging from 0.63 µM to 6.28 µM against AChE, indicating strong inhibitory potential compared to standard drugs.

Properties

IUPAC Name

8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN6O3/c1-14(29)12-28-17(23-19-18(28)20(30)25(3)21(31)24(19)2)13-26-8-10-27(11-9-26)16-6-4-15(22)5-7-16/h4-7H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOVUBXRPSGNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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